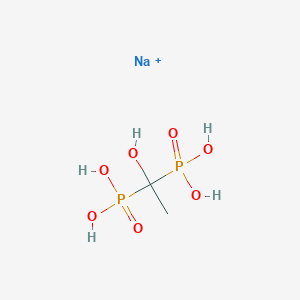
2-(3-Mercaptophenyl)acetic acid
Übersicht
Beschreibung
2-(3-Mercaptophenyl)acetic acid, also known as MPAA, is a thiol-containing compound that has been extensively studied for its potential applications in various scientific fields. MPAA is a white crystalline solid with a molecular weight of 182.23 g/mol and a melting point of 136-138°C. This compound is commonly used in chemical synthesis, biochemical research, and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity : A compound related to 2-(3-Mercaptophenyl)acetic acid, namely 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, has been found to exhibit significant antioxidant activity. It protects erythrocytes from oxidative damage and could be a promising agent in the pharmacology of diabetes (Šoltésová Prnová et al., 2015).
Catalysis in Chemical Ligation : 3-Mercaptobenzyl sulfonate, a related compound, shows potential as a catalyst in native chemical ligation. This can benefit applications in areas like the synthesis of glycosylated peptides (Cowper et al., 2015).
Occupational and Environmental Medicine : The accurate detection of mercapturic acids from industrial chemicals in human urine, which can be derived from compounds similar to this compound, provides valuable information for occupational and environmental medicine (Schettgen et al., 2008).
Chemical Synthesis : The study by Karimi and Zareyee (2003) demonstrates the efficient deoxygenation of alkyl and aryl sulfoxides to thioethers using 3-mercaptopropionic acid, highlighting its role in chemical synthesis (Karimi & Zareyee, 2003).
Tautomerism in Aqueous Solution : The most stable tautomer of a compound structurally similar to this compound, specifically 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, in aqueous solution is identified, providing insights into chemical behavior in solutions (Pop et al., 2015).
Pharmaceutical and Cosmetic Applications : Monomercurated acetic acid, which crystallizes into a form of this compound, has applications in pharmaceuticals and cosmetics (Grdenić et al., 1991).
Green Chemistry : A green synthetic protocol for synthesizing 3-mercaptocoumarins in water, avoiding the need for catalysts, demonstrates the environmentally friendly approaches in chemistry involving compounds related to this compound (Yadav et al., 2009).
Antimicrobial Activity : The synthesis of formazans from a base of a compound similar to this compound exhibits moderate antimicrobial activity against pathogenic bacteria and fungal strains, indicating its potential in antimicrobial research (Sah et al., 2014).
Wirkmechanismus
Pharmacokinetics
suggests that it may have good bioavailability.
Action Environment
The action of 2-(3-Mercaptophenyl)acetic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Furthermore, its reactivity and efficacy may be influenced by the presence of metal ions, given its role as a ligand.
Eigenschaften
IUPAC Name |
2-(3-sulfanylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)5-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPWQAXQJQOPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393484 | |
| Record name | 2-(3-Mercaptophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63271-86-3 | |
| Record name | 2-(3-Mercaptophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63271-86-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















